2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2388515-36-2
VCID: VC11662894
InChI: InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-10-15(5-7-16-8-6-15)9-11(17)12(18)20-4;/h11,16H,5-10H2,1-4H3;1H
SMILES: CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl
Molecular Formula: C15H27ClN2O4
Molecular Weight: 334.84 g/mol

2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride

CAS No.: 2388515-36-2

Cat. No.: VC11662894

Molecular Formula: C15H27ClN2O4

Molecular Weight: 334.84 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride - 2388515-36-2

Specification

CAS No. 2388515-36-2
Molecular Formula C15H27ClN2O4
Molecular Weight 334.84 g/mol
IUPAC Name 2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-10-15(5-7-16-8-6-15)9-11(17)12(18)20-4;/h11,16H,5-10H2,1-4H3;1H
Standard InChI Key GMDXKNUAWKHBNJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(tert-Butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is characterized by a spirocyclic core comprising two nitrogen atoms at positions 2 and 8 of a fused bicyclic system. The tert-butyl and methyl ester groups occupy the 2- and 3-positions, respectively, while the hydrochloride salt enhances solubility for experimental use . Key molecular properties include:

PropertyValueSource
CAS No.2388515-36-2
Molecular FormulaC15H27ClN2O4
Molecular Weight334.84 g/mol
IUPAC Name2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate; hydrochloride
SMILESCC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl

The spiro[4.5]decane framework introduces conformational rigidity, a feature often leveraged in drug design to improve target binding specificity . The tert-butyl group acts as a steric shield, potentially stabilizing the molecule against enzymatic degradation, while the methyl ester may serve as a prodrug moiety.

Synthesis and Manufacturing

Key Challenges and Optimization

  • Regioselectivity: Ensuring precise substitution at the 2- and 3-positions requires careful control of reaction conditions (e.g., temperature, stoichiometry).

  • Purification: Chromatographic separation is often necessary to isolate the desired diastereomers, given the compound’s single defined stereocenter .

Comparative Analysis with Analogues

CompoundCAS No.Molecular FormulaKey Differences
2-(tert-Butyl) 3-methyl ... HCl2388515-36-2C15H27ClN2O4Methyl ester, hydrochloride
2-tert-Butyl 3-ethyl variant1822453-48-4C16H28N2O4Ethyl ester, free base
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate336191-17-4C12H22N2O2No 3-position substitution

The hydrochloride salt’s ionic nature enhances solubility compared to the free base ethyl variant . The methyl ester’s smaller size may improve membrane permeability relative to bulkier esters .

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